(2-Methoxy-6-methylpyrimidin-4-yl)methanamine
Description
(2-Methoxy-6-methylpyrimidin-4-yl)methanamine is a pyrimidine derivative featuring a methoxy group at position 2, a methyl group at position 6, and a methanamine substituent at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
(2-methoxy-6-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBETYKQBEGSHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-methylpyrimidin-4-yl)methanamine typically involves the reaction of 2-methoxy-6-methylpyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-methoxy-6-methylpyrimidine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 60-80°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and quality of starting materials.
Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.
Product Isolation: Using techniques such as distillation, crystallization, or extraction to isolate the product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-methylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
(2-Methoxy-6-methylpyrimidin-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2-Methoxy-6-methylpyrimidin-4-yl)methanamine with key analogs:
Key Observations:
- Hydrogen Bonding: The methanamine group in the target and analogs serves as both H-bond donor and acceptor, crucial for interactions with biological targets.
- Electronic Effects : Chlorine substituents in 4,6-Dichloro-5-methoxypyrimidine reduce ring electron density, contrasting with the electron-donating methyl and methoxy groups in the target .
Biological Activity
(2-Methoxy-6-methylpyrimidin-4-yl)methanamine, an organic compound with the molecular formula C7H11N3O, is a pyrimidine derivative notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
The synthesis of this compound typically involves the reaction of 2-methoxy-6-methylpyrimidine with formaldehyde and ammonia under controlled conditions (60-80°C) in an aqueous medium. The purification process often includes recrystallization or chromatography to achieve high purity.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate, yielding pyrimidine N-oxide derivatives.
- Reduction : Employing sodium borohydride to produce reduced amine derivatives.
- Substitution : The methanamine group can participate in nucleophilic substitution reactions with electrophiles.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to nucleophilic sites on biomolecules, forming covalent adducts that modulate the activity of enzymes and receptors, thereby influencing various biological pathways.
Therapeutic Applications
Research indicates that this compound has several potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- COX Inhibition : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling pathways .
Inhibitory Potency
A study evaluating the structure-activity relationship (SAR) of pyrimidine derivatives found that compounds similar to this compound showed significant COX-2 inhibitory activity with IC50 values ranging from 1 to 5 nM, indicating strong potential for anti-inflammatory applications .
Comparative Analysis
A comparative analysis of related compounds revealed that the presence of both methoxy and methanamine groups in this compound enhances its biological activity compared to other pyrimidine derivatives lacking these functionalities. This unique combination allows for improved binding affinity and selectivity towards target enzymes .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | Antimicrobial, Anticancer |
| 2-(4-Methylsulfonylphenyl)pyrimidine | 3–5 | COX-2 Inhibition |
| 6-Methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine | TBD | COX Inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Methoxy-6-methylpyrimidin-4-yl)methanamine?
- Methodology :
-
Pyrimidine ring formation : Cyclocondensation of β-keto esters or amidines with urea/thiourea derivatives under acidic or basic conditions. For example, reacting 3-keto esters with guanidine in the presence of sodium methoxide to form the pyrimidine core .
-
Functionalization : Introduce the methoxy group via nucleophilic substitution (e.g., using methyl iodide or dimethyl sulfate) at the 2-position of the pyrimidine ring. The methanamine group is typically added via reductive amination of a carbonyl intermediate using NaBH₃CN or catalytic hydrogenation .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ring formation | 3-keto ester, guanidine, NaOMe/MeOH, reflux (8 h) | 75% | |
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C (12 h) | 82% | |
| Amination | NH₃·BH₃, THF, RT (24 h) | 65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR :
- ¹H NMR : Peaks at δ 2.4–2.6 ppm (singlet, CH₃ group at C6), δ 3.8–4.0 ppm (methoxy OCH₃), and δ 4.2–4.5 ppm (methanamine CH₂NH₂) .
- ¹³C NMR : C2 (methoxy) at ~55 ppm, C6 (methyl) at ~22 ppm, and C4 (methanamine) at ~45 ppm .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 182.1 (calculated for C₇H₁₁N₃O) .
- IR : Strong absorption at ~1680 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (NH₂ stretch) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s binding affinity to biological targets?
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase or receptor) on a sensor chip. Inject the compound at varying concentrations (1–100 μM) to measure association/dissociation rates and calculate KD .
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses. Validate with mutagenesis studies targeting predicted interaction sites (e.g., hydrogen bonds with pyrimidine N1) .
- Competitive Binding Assays : Co-incubate with a fluorescent probe (e.g., ATP-competitive dye for kinases) and measure fluorescence polarization changes .
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?
- Approaches :
- Validation via Isotopic Labeling : Use <sup>13</sup>C-labeled intermediates to trace reaction pathways and confirm mechanistic hypotheses (e.g., SN2 vs. radical mechanisms for methoxylation) .
- High-Throughput Screening (HTS) : Test reaction conditions (solvent, catalyst, temperature) in parallel to identify outliers and optimize yield .
- Cross-Platform DFT Calculations : Compare results from Gaussian (B3LYP/6-31G*) and ORCA (PBE0/def2-TZVP) to assess computational consistency .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Variables to Test :
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +15% (reduced side products) |
| Catalyst | Pd/C, NiCl₂, CuI | Pd/C (5 mol%) | +20% (faster amination) |
| Solvent | THF, DMF, EtOH | THF | +10% (better solubility) |
- Design of Experiments (DoE) : Use factorial designs (e.g., 3<sup>2</sup> grid for temperature and catalyst loading) to model interactions between variables .
Data Contradiction Analysis
Scenario : Conflicting bioactivity results in antimicrobial assays.
- Root Cause : Impurity in the compound (e.g., residual starting material from incomplete amination).
- Resolution :
- HPLC-MS Purity Check : Confirm >95% purity .
- Orthogonal Assays : Retest in both broth microdilution (MIC) and disk diffusion assays. If contradictions persist, evaluate strain-specific resistance mechanisms .
- Literature Comparison : Cross-reference with structurally similar pyrimidine derivatives (e.g., flucytosine analogs) to identify expected activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
